molecular formula C9H9NO B163645 3-(2-Aminophenyl)prop-2-yn-1-ol CAS No. 125812-44-4

3-(2-Aminophenyl)prop-2-yn-1-ol

Cat. No.: B163645
CAS No.: 125812-44-4
M. Wt: 147.17 g/mol
InChI Key: TZCKRVVSNALEHZ-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the ortho position and a hydroxyl (-OH) group on the propargyl chain. This structure combines aromaticity with the reactivity of both the amino and hydroxyl groups, making it a versatile intermediate in organic synthesis. The ortho-substitution pattern may lead to intramolecular hydrogen bonding between the -NH₂ and -OH groups, affecting molecular conformation and stability .

Properties

CAS No.

125812-44-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3-(2-aminophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H9NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7,10H2

InChI Key

TZCKRVVSNALEHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#CCO)N

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs of 3-(2-Aminophenyl)prop-2-yn-1-ol

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -NH₂ (ortho) C₉H₉NO 147.18 Intermediate in drug synthesis; H-bonding
3-(3-Methoxyphenyl)prop-2-yn-1-ol -OCH₃ (meta) C₁₀H₁₀O₂ 162.19 Catalytic reactions; higher solubility
3-(3-Nitrophenyl)prop-2-yn-1-ol -NO₂ (meta) C₉H₇NO₃ 177.16 Electron-deficient for coupling reactions
3-(2-Bromophenyl)prop-2-yn-1-ol -Br (ortho) C₉H₇BrO 227.06 Halogenation/SNAr reactions
3-Phenylprop-2-yn-1-ol No substituent C₉H₈O 132.16 Baseline for substituent effects
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol -NH₂, -F (pyridine) C₈H₆FN₂O 166.15 Bioactive intermediates; heterocyclic core

Substituent Impact Analysis:

  • Electron-Donating Groups (e.g., -NH₂, -OCH₃): Enhance aromatic ring reactivity toward electrophiles. The ortho -NH₂ group in the target compound may facilitate intramolecular hydrogen bonding, stabilizing specific conformations .
  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase susceptibility to nucleophilic attack. For instance, 3-(3-nitrophenyl)prop-2-yn-1-ol exhibits high reactivity in cross-coupling reactions (94% yield) .
  • Halogens (e.g., -Br): Enable further functionalization via halogen exchange (e.g., Suzuki coupling) .

Physicochemical and Spectroscopic Properties

Hydrogen Bonding and Stability:

  • The ortho -NH₂ group in this compound likely forms intramolecular hydrogen bonds with the propargyl -OH, reducing solubility in nonpolar solvents compared to analogs like 3-phenylprop-2-yn-1-ol .
  • In contrast, 3-(3-methoxyphenyl)prop-2-yn-1-ol lacks such interactions, leading to higher solubility in organic solvents .

Spectroscopic Data:

  • NMR: The target compound’s ¹H-NMR would show a singlet for the acetylenic proton (δ ~2.5–3.5 ppm) and broad signals for -NH₂ and -OH groups (δ ~1.5–5.0 ppm). Coupling constants (e.g., J(1,2) ≈ 8 Hz in glycosylated derivatives) confirm stereochemistry in related compounds .

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